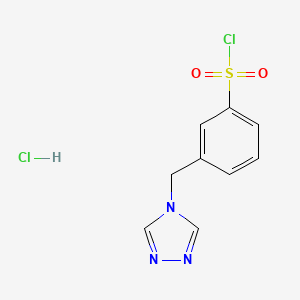

![molecular formula C10H15ClO5S B2972363 Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2253632-24-3](/img/structure/B2972363.png)

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

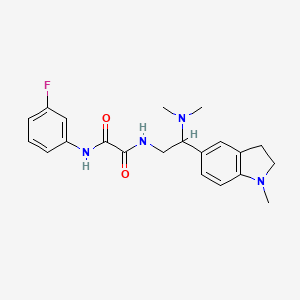

“Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate” is a complex organic compound. It likely contains a bicyclo[2.2.2]octane core, which is a type of cycloalkane (a hydrocarbon with multiple carbon rings) with three carbon rings . The “methyl”, “chlorosulfonylmethyl”, and “carboxylate” groups are functional groups attached to this core .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as “Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate”, have been synthesized . A common method for synthesizing similar compounds involves reactions with various binucleophiles .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the carbon rings in the bicyclo[2.2.2]octane core and the positions of the functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups. For example, the chlorosulfonylmethyl group might be reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups .Scientific Research Applications

Synthesis of Functionalized Derivatives

- Synthesis of γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : The compound plays a role in the nucleophilic ring opening of oxiranes, leading to the formation of functionalized derivatives. These derivatives are key structural units in several classes of bioactive compounds, demonstrating the compound's relevance in synthetic organic chemistry and drug discovery processes (Santos et al., 2000).

Methodological Advances in Organic Synthesis

- DABCO-Promoted Decarboxylative Acylation : The compound has been implicated in research exploring the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) for decarboxylative acylation of carboxylic acids. This method enables the efficient synthesis of α-keto and α,β-unsaturated amides or esters, highlighting its utility in developing synthetic methodologies for complex organic molecules (Zhang et al., 2017).

Application in Asymmetric Synthesis and Chemo-Stereoselective Reactions

- Chemo- and Stereoselective Dirhodium(II)-Catalyzed Reactions : The compound is involved in dirhodium(II)-catalyzed C-H insertion reactions, leading to the synthesis of optically active, highly functionalized cyclopentanes. This showcases its role in enabling precise control over the stereochemistry in the synthesis of cyclic compounds, which is crucial for developing pharmaceuticals with specific biological activities (Yakura et al., 1999).

Enhancements in Catalytic Processes

- Catalytic Reduction and Oxidation Reactions : The compound has been studied in the context of modified borohydride agents and as a component in oxidation reactions under neutral conditions. These studies underline its versatility in facilitating efficient and selective catalytic processes, which are fundamental to green chemistry and sustainable industrial practices (Firouzabadi et al., 1998); (Tajbakhsh & Habibzadeh, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO5S/c1-15-8(12)9-2-4-10(5-3-9,16-6-9)7-17(11,13)14/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTZHFYCNCSUCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(OC2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2972284.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2972288.png)

![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(thiophen-2-yl)piperazin-2-one](/img/structure/B2972293.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide](/img/structure/B2972294.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide](/img/structure/B2972298.png)